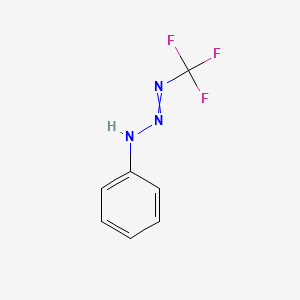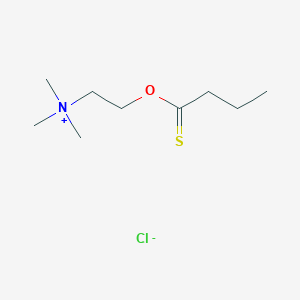
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is a quaternary ammonium compound It is characterized by the presence of a butanethioyloxy group attached to the nitrogen atom of a trimethylethan-1-aminium chloride structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride typically involves the reaction of butanethioyl chloride with N,N,N-trimethylethan-1-amine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butanethioyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other quaternary ammonium compounds.
Biology: The compound can be used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: Utilized in the formulation of surfactants and detergents due to its surface-active properties.
Wirkmechanismus
The mechanism of action of 2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications where the compound targets bacterial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabutylammonium chloride: Another quaternary ammonium compound with similar properties but different alkyl groups.
Cetyltrimethylammonium bromide: A surfactant with a longer alkyl chain, used in similar applications.
Benzalkonium chloride: A well-known antimicrobial agent with a benzyl group.
Uniqueness
2-(Butanethioyloxy)-N,N,N-trimethylethan-1-aminium chloride is unique due to the presence of the butanethioyloxy group, which imparts distinct chemical and physical properties. This makes it particularly suitable for specific applications where other quaternary ammonium compounds may not be as effective.
Eigenschaften
CAS-Nummer |
138529-68-7 |
|---|---|
Molekularformel |
C9H20ClNOS |
Molekulargewicht |
225.78 g/mol |
IUPAC-Name |
2-butanethioyloxyethyl(trimethyl)azanium;chloride |
InChI |
InChI=1S/C9H20NOS.ClH/c1-5-6-9(12)11-8-7-10(2,3)4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BVRROECJXMAOKH-UHFFFAOYSA-M |
Kanonische SMILES |
CCCC(=S)OCC[N+](C)(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


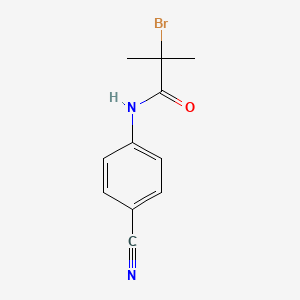
![1,3-Di([1,1'-biphenyl]-2-yl)urea](/img/structure/B14287591.png)
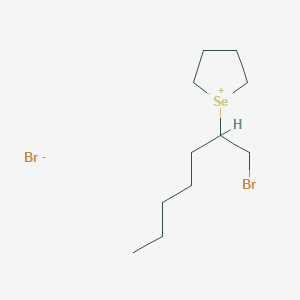
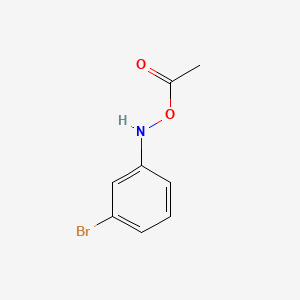
![1,2-Bis[(4-methylphenyl)sulfanyl]pyranthrene-8,16-dione](/img/structure/B14287614.png)
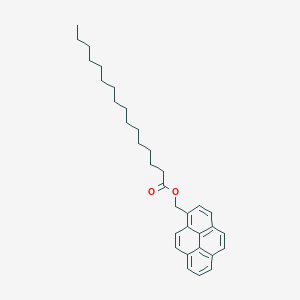
![2-[2-(Benzyloxy)-2-oxoethyl]icos-3-enoate](/img/structure/B14287635.png)
![4-[2-(4-tert-Butylphenyl)ethoxy]thieno[2,3-d]pyrimidine](/img/structure/B14287646.png)
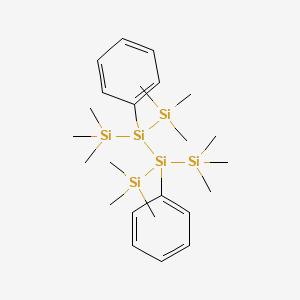

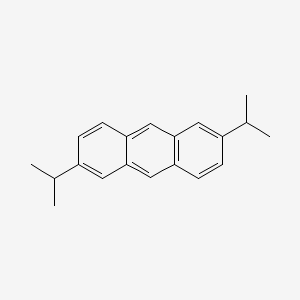

![4,4'-{[2-Hydroxy-5-(2-phenylpropan-2-yl)-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B14287673.png)
